molecular formula C10H9N3O3 B5608164 3-ethyl-7-nitroquinazolin-4(3H)-one

3-ethyl-7-nitroquinazolin-4(3H)-one

Cat. No.: B5608164
M. Wt: 219.20 g/mol
InChI Key: DIEGXPOLRSWFLD-UHFFFAOYSA-N
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Description

3-Ethyl-7-nitroquinazolin-4(3H)-one (CAS 695199-01-0) is a synthetic organic compound with a molecular formula of C 10 H 9 N 3 O 3 and a molecular weight of 219.20 g/mol . It belongs to the quinazolinone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Quinazolinone derivatives, such as this 7-nitro-substituted analog, are frequently investigated as key intermediates in the synthesis of more complex molecules and as core scaffolds for developing new pharmacological agents . Research into related compounds has demonstrated significant biological potential, including cytotoxic, anticancer, antibacterial, and antifungal activities . Some quinazolinone-based molecules, like gefitinib and lapatinib, have been successfully developed as anticancer drugs, underscoring the therapeutic relevance of this chemical class . The nitro group on the aromatic ring often serves as a critical handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of targeted inhibitors . This product is intended for research purposes only, providing chemists and biologists with a building block for drug discovery programs, chemical biology studies, and the development of novel therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-7-nitroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-12-6-11-9-5-7(13(15)16)3-4-8(9)10(12)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEGXPOLRSWFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of 3 Ethyl 7 Nitroquinazolin 4 3h One

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds in solution. Techniques such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy each provide unique and complementary information.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons within a molecule.

The HSQC experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu For 3-ethyl-7-nitroquinazolin-4(3H)-one, the HSQC spectrum would be expected to show correlations between the ethyl group protons (a quartet for the methylene (B1212753) and a triplet for the methyl) and their corresponding carbon signals. The aromatic protons would also show direct correlations to their respective carbon atoms in the quinazolinone ring system.

The HMBC experiment reveals longer-range correlations, typically over two to three bonds, which is crucial for piecing together the molecular framework. columbia.edu Key HMBC correlations anticipated for this compound would include:

Correlations from the ethyl methylene protons to the C4 carbonyl carbon and the C2 carbon of the quinazolinone ring.

Correlations from the aromatic protons to neighboring carbons, helping to confirm their specific assignments in the nitro-substituted ring.

Correlations from the proton at position 2 (H2) to the C4 and C8a carbons, and from the aromatic protons to the C4 carbonyl carbon.

Based on data from related quinazolinone structures, a table of predicted ¹H and ¹³C NMR chemical shifts for this compound can be compiled. For instance, the chemical shifts for 7-ethyl-2-phenylquinazolin-4(3H)-one show the ethyl group protons at approximately 2.76 ppm (quartet) and 1.25 ppm (triplet). rsc.org The presence of a nitro group at the 7-position is expected to significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.2~145
4-~161
5~8.3~128
6~7.8~124
8~8.7~120
4a-~122
8a-~149
7-~148
N3-CH₂~4.1 (q)~35
CH₃~1.4 (t)~14

Note: Predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C₁₀H₉N₃O₃), the expected exact mass can be calculated and would be confirmed by HRMS analysis, typically with an accuracy of a few parts per million. Data for related compounds, such as 7-nitro-2-phenylquinazolin-4(3H)-one, confirms the utility of HRMS in verifying the molecular formula of such derivatives. rsc.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺220.0666
[M+Na]⁺242.0485

Note: M represents the molecular entity C₁₀H₉N₃O₃.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (amide carbonyl)~1680-1660
C=N~1610-1580
N-O (nitro group, asymmetric)~1550-1510
N-O (nitro group, symmetric)~1360-1320
C-H (aromatic)~3100-3000
C-H (aliphatic)~2980-2850

These predicted values are based on the typical ranges for these functional groups and data from related nitro- and quinazolinone-containing compounds. rsc.org

X-ray Crystallography and Solid-State Structure Determination

While a crystal structure for this compound has not been reported, the solid-state structure of the closely related compound, 7-nitroquinazolin-4(3H)-one, provides significant insights. nih.gov The crystal structure of this analog was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n. nih.gov

Table 4: Crystallographic Data for the Analogous Compound 7-Nitroquinazolin-4(3H)-one

ParameterValueReference
Molecular FormulaC₈H₅N₃O₃ nih.gov
Molecular Weight191.15 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)5.1063 (10) nih.gov
b (Å)11.206 (2) nih.gov
c (Å)13.528 (3) nih.gov
β (°)99.19 (3) nih.gov
Volume (ų)764.1 (3) nih.gov
Z4 nih.gov

Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is largely defined by the planar quinazolinone ring system. The bond lengths and angles within this core are expected to be consistent with those reported for other quinazolinone derivatives. The nitro group at the 7-position is also expected to be coplanar or nearly coplanar with the aromatic ring to maximize resonance stabilization.

The primary conformational flexibility in this compound arises from the rotation around the N3-CH₂ and CH₂-CH₃ bonds of the ethyl group. The conformation of the ethyl group relative to the quinazolinone ring will be influenced by steric and electronic factors. In the solid state, the conformation would be locked into a low-energy arrangement that optimizes crystal packing. In solution, there would be free rotation around the single bonds of the ethyl group, although certain staggered conformations would be energetically favored over eclipsed conformations. The planarity of the related 3-amino-2-ethylquinazolin-4(3H)-one, including the ethyl group, as suggested by a small N-C-C-C torsion angle, indicates that a planar conformation might be a low-energy state for the ethyl group in such systems. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Ethyl 7 Nitroquinazolin 4 3h One

Directed Aromatic Substitution Reactions

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-ethyl-7-nitroquinazolin-4(3H)-one ring is governed by the directing effects of its existing substituents. The primary directors are the nitro group at the C7 position and the fused heterocyclic ring system itself.

Directing Effect of the Nitro Group: The nitro group (-NO₂) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. This is due to its strong electron-withdrawing nature, which occurs through both inductive and resonance effects. The resonance structures of the nitro-substituted ring show a buildup of partial positive charge at the ortho (C6, C8) and para (C5) positions relative to the nitro group. This withdrawal of electron density makes the entire aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609).

However, the deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C5 and C8a) as the least deactivated and thus the most likely sites for electrophilic attack. Therefore, in EAS reactions such as nitration, halogenation, or sulfonation on this compound, the incoming electrophile would be directed primarily to the C5 position.

Modulating the Directing Effect: As discussed in the previous section, the reduction of the C7-nitro group to a C7-amino group (-NH₂) fundamentally changes the directing effect. The amino group is a potent activating group and a strong ortho-, para-director. This is because the nitrogen's lone pair of electrons can be donated into the aromatic ring via resonance, significantly increasing the electron density at the ortho (C6, C8) and para (C5) positions.

Therefore, after reduction to 7-amino-3-ethylquinazolin-4(3H)-one, subsequent electrophilic aromatic substitution reactions will be directed to the C6 and C8 positions. This two-step strategy (reduction followed by substitution) is a powerful tool for synthesizing specifically substituted quinazolinone analogues that are not accessible through direct substitution on the nitro-containing precursor.

Interactive Table: Directing Effects for Electrophilic Aromatic Substitution

Substituent at C7 Nature of Group Reactivity toward EAS Directing Effect Predicted Position(s) of Substitution Reference(s)
-NO₂ (Nitro) Strong Electron-Withdrawing Deactivating Meta-Director C5
-NH₂ (Amino) Strong Electron-Donating Activating Ortho, Para-Director C6, C8

The mechanism for these substitutions follows the general pathway for EAS:

Generation of a strong electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic attack by the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts aromaticity.

Deprotonation of the carbon atom that formed the new bond, usually by a weak base, to restore the aromatic system.

By strategically choosing to perform substitutions before or after the reduction of the nitro group, chemists can control the synthesis of a wide variety of structurally diverse quinazolinone derivatives.

Development of Structurally Modified Analogues

The this compound scaffold is a versatile starting point for the development of a wide array of structurally modified analogues. Synthetic strategies typically focus on modifications at the C2 and C3 positions of the quinazolinone ring, substitutions on the fused benzene ring, and the construction of more complex polycyclic systems.

A common and highly effective method for synthesizing 2,3-disubstituted quinazolinones begins with a substituted anthranilic acid. For instance, a 4-nitroanthranilic acid can be acylated and then cyclized with acetic anhydride (B1165640) to form the corresponding 2-substituted-7-nitro-3,1-benzoxazin-4-one intermediate. These benzoxazinones are highly reactive and can be treated with various primary amines (R-NH₂) to replace the ring oxygen with nitrogen, yielding a diverse library of 3-substituted quinazolinones.

Key Derivatization Strategies:

Modification at the C2 and C3 Positions: A wide variety of substituents can be introduced at these positions. The C3 position is readily modified by choosing the appropriate primary amine during the cyclization of the benzoxazinone (B8607429) intermediate. The C2 substituent is typically determined by the acyl chloride used in the initial acylation of the anthranilic acid. This allows for the synthesis of analogues with different alkyl, aryl, or heterocyclic groups at both positions.

Formation of Tricyclic Analogues: The inherent reactivity of the quinazolinone system can be harnessed to build additional rings. For example, starting with a 5-nitro-substituted anthranilic acid and using a chloro-acyl chloride can lead to an N-acyl anthranilic acid intermediate. After formation of the quinazolinone ring, an intramolecular nucleophilic attack can occur to form a third ring, resulting in a tricyclic quinazolinone derivative.

Hybrid Pharmacophores: An emerging strategy involves combining the quinazolinone core with other biologically active moieties to create hybrid molecules. For example, quinazolinone-thiazole hybrids have been synthesized by preparing a primary amine containing a thiazole (B1198619) ring and reacting it with a benzoxazinone intermediate. This approach aims to create compounds with potentially synergistic or novel biological activities.

Substitution on the Benzene Ring: As discussed previously, the nitro group at C7 can be converted to an amino group, which then facilitates electrophilic substitution at the C6 and C8 positions. Additionally, starting with differently substituted anthranilic acids (e.g., 6-bromoanthranilic acid) allows for the introduction of various functional groups on the benzene ring, which can significantly influence the molecule's properties.

These synthetic strategies highlight the modularity of quinazolinone synthesis, allowing for the systematic modification of the core structure to explore structure-activity relationships.

Interactive Table: Examples of Structurally Modified Quinazolinone Analogues

Analogue Type General Structure/Description Synthetic Precursors Key Reaction Step Reference(s)
2,3-Disubstituted Quinazolinones Varied R¹ and R² groups on the quinazolinone core. Substituted anthranilic acid, acyl chloride, primary amine. Reaction of a benzoxazinone intermediate with a primary amine.
Tricyclic Quinazolinones A third ring is fused to the quinazolinone scaffold. 5-Nitroanthranilic acid, chloro-acyl chloride, amine. Intramolecular cyclization following quinazolinone formation.
Quinazolinone-Thiazole Hybrids A thiazole moiety is attached, typically at the N3 position. Benzoxazinone intermediate, primary amine containing a thiazole ring. Condensation of the benzoxazinone with the thiazole-amine.
C6-Halogenated Quinazolinones A halogen (e.g., Br) is present at the C6 position. 5-Bromoanthranilic acid, acyl chloride, amine. Standard quinazolinone synthesis starting from a halogenated precursor.

Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is fundamental to controlling reaction outcomes and designing rational synthetic routes. The key transformations include electrophilic aromatic substitution (EAS), nitro group reduction, and the cyclization reactions used to build the quinazolinone core.

Mechanism of Electrophilic Aromatic Substitution (EAS): The EAS mechanism on the benzene ring of the quinazolinone is a well-established two-step process.

Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking a potent electrophile (E⁺), such as the nitronium ion (NO₂⁺). This is the slow, rate-determining step as it disrupts the aromaticity of the ring to form a high-energy carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized via resonance across the ring.

Restoration of Aromaticity: A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This is a fast step that restores the stable aromatic π-system and yields the substituted product.

As noted in section 4.2, the C7-nitro group directs incoming electrophiles to the C5 position by destabilizing the arenium ion intermediates that would be formed from ortho and para attack more than the intermediate formed from meta attack.

Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is a complex process that involves the transfer of six electrons and six protons. While the exact step-by-step mechanism can vary with the reagent, a generally accepted pathway proceeds through several intermediates.

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-N=O).

Further Reduction: The nitroso group is then reduced to a hydroxylamine (B1172632) (-NHOH).

Final Reduction: The hydroxylamine is finally reduced to the primary amine (-NH₂).

In catalytic hydrogenation, this process is believed to occur on the surface of the metal catalyst, where molecular hydrogen is adsorbed and activated. With metal/acid systems, the reaction involves a series of single-electron transfers from the metal and proton transfers from the acid.

Mechanism of Quinazolinone Synthesis: The common synthesis of 2,3-disubstituted quinazolinones from anthranilic acid provides a key example of cyclization mechanisms.

Amide Formation: First, the starting anthranilic acid is acylated to form an N-acylanthranilic acid.

Benzoxazinone Formation: This intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form a 2-substituted-3,1-benzoxazin-4-one. This is an intramolecular nucleophilic acyl substitution.

Quinazolinone Formation: The benzoxazinone is subsequently treated with a primary amine. The amine attacks the C4 carbonyl carbon, leading to the opening of the oxazinone ring to form an amide intermediate. This is followed by a second intramolecular cyclization, where the newly introduced nitrogen attacks the C2 carbon, and subsequent dehydration (loss of water) yields the final, stable 2,3-disubstituted-4(3H)-quinazolinone ring system.

Tautomerism: The quinazolin-4(3H)-one core can exhibit tautomerism. Spectroscopic studies, particularly NMR, have shown that the molecule can exist in both the amide form (4(3H)-one) and the iminol (4-hydroxyquinazoline) form. The amide tautomer is generally the predominant form. Additionally, for derivatives with a hydrazine (B178648) group at C4, hydrazine-hydrazone tautomerism has been studied, though the 4(3H)-ylidene hydrazide form is typically favored.

Theoretical and Computational Chemistry Studies of 3 Ethyl 7 Nitroquinazolin 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and various properties of molecules. For 3-ethyl-7-nitroquinazolin-4(3H)-one, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Determine spectroscopic properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Analyze the electrostatic potential: Map the electrostatic potential on the molecular surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing insights into potential intermolecular interactions.

A study on the closely related compound, 7-nitroquinazolin-4(3H)-one, revealed details of its crystal structure, where molecules are linked by intermolecular N—H⋯O hydrogen bonds. DFT calculations for this analog would provide a foundational understanding, but the presence of the 3-ethyl group in the target compound would introduce conformational flexibility and electronic modifications that necessitate a specific study.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve:

Identifying potential biological targets: Based on the activities of other quinazolinone derivatives, potential protein targets could include kinases, polymerases, or other enzymes implicated in disease pathways.

Predicting binding modes: Docking simulations would place the this compound molecule into the active site of a target protein, predicting the most likely binding pose.

Estimating binding affinity: The simulations would provide a score, typically in kcal/mol, that estimates the strength of the interaction between the compound and the protein. Lower scores generally indicate a more favorable interaction.

Analyzing intermolecular interactions: Detailed analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Studies on various quinazolin-4(3H)-one derivatives have shown their potential to interact with a range of biological targets, including tyrosine kinases like EGFR, VEGFR, and CDK2. For instance, docking studies have helped to understand how different substituents on the quinazolinone core influence binding affinity and selectivity. Without specific docking studies on this compound, its potential interactions with these or other targets remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model involving this compound would require:

A dataset of related compounds: A series of quinazolinone analogs with varying substituents and their corresponding measured biological activities would be needed.

Calculation of molecular descriptors: For each compound in the series, a set of numerical values (descriptors) that describe its physicochemical properties, such as size, shape, hydrophobicity, and electronic properties, would be calculated.

Model development and validation: Statistical methods would be used to build a mathematical equation that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated.

A validated QSAR model could then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogs. While the future development of QSAR models for quinazolinones is anticipated, specific models that include and have been validated for this compound are not currently available in the literature.

Molecular Dynamics Simulations for Conformational Sampling and Binding

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations could be used to:

Explore conformational space: The ethyl group at the 3-position can rotate, leading to different conformations of the molecule. MD simulations can explore the relative energies and populations of these conformers in different environments (e.g., in solution).

Assess the stability of ligand-protein complexes: Starting from a docked pose obtained from molecular docking, an MD simulation can be run to assess the stability of the complex over time. This can reveal whether the key interactions are maintained and how the ligand and protein adapt to each other.

Calculate binding free energies: Advanced MD simulation techniques, such as MM-PBSA or MM-GBSA, can be used to provide more accurate estimates of the binding free energy compared to docking scores alone.

MD simulations have been successfully applied to study the stability of complexes between quinazolinone derivatives and their protein targets, confirming the persistence of key hydrogen bonding interactions over the simulation time. Such studies would be invaluable for understanding the dynamic binding behavior of this compound.

Prediction of Reactivity and Selectivity Profiles

Computational methods can also be used to predict the chemical reactivity and selectivity of a molecule. For this compound, this would involve:

Analyzing frontier molecular orbitals: The energies and shapes of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Calculating reactivity indices: Conceptual DFT provides a framework for calculating various indices, such as Fukui functions and dual descriptors, which can predict the most reactive sites for different types of chemical reactions.

Modeling reaction mechanisms: Computational methods can be used to map out the energy profiles of potential reaction pathways, helping to understand the kinetics and thermodynamics of chemical transformations.

These predictive studies are crucial for understanding the metabolic fate of a compound, its potential for degradation, and for designing synthetic routes. At present, specific reactivity and selectivity profiles for this compound based on computational studies are not available.

Mechanistic Investigations of Biological Activity Associated with 3 Ethyl 7 Nitroquinazolin 4 3h One and Its Analogues

Structure-Activity Relationship (SAR) Derivations for Mechanistic Insights

The exploration of the structure-activity relationship (SAR) for 4(3H)-quinazolinone derivatives provides crucial insights into the structural requirements for their biological activity. By systematically modifying different positions of the quinazolinone scaffold, researchers have been able to identify key chemical features that govern the potency and efficacy of these compounds, particularly as antibacterial agents. The following discussion focuses on the impact of substitutions at various positions on the quinazolinone core, drawing from studies on analogues of 3-ethyl-7-nitroquinazolin-4(3H)-one.

A significant body of research on 4(3H)-quinazolinone antibacterials has elucidated the importance of substituents on the different rings of the core structure. nih.gov In one such study, a series of 77 variants of the 4(3H)-quinazolinone scaffold were evaluated to establish a comprehensive SAR. nih.govnih.gov The antibacterial activity of these compounds was assessed by determining their minimum inhibitory concentrations (MICs) against Staphylococcus aureus. nih.govresearchgate.net

The general structure of the 4(3H)-quinazolinone core is divided into three key regions for SAR analysis: Ring 1, Ring 2, and Ring 3, as depicted in the accompanying tables.

Substitutions on Ring 1

Modifications on Ring 1 of the 4(3H)-quinazolinone scaffold have been shown to significantly influence antibacterial activity. The following table summarizes the effects of various substituents at this position on the MIC against S. aureus.

CompoundRing 1 SubstituentMIC (µg/mL) against S. aureus
1 4-Nitrophenyl2
22 Furan>16
35 2-Fluorophenyl2
36 4-Fluorophenyl>16
- 3-Fluorophenyl2
- 4-Cyanophenyl-

Data sourced from a study on 4(3H)-quinazolinone antibacterials. nih.govresearchgate.net

As indicated in the table, substitutions at the meta and ortho positions of the phenyl group at Ring 1 were well-tolerated, with compounds having 4-nitrophenyl and 2-fluorophenyl groups exhibiting good activity (MIC of 2 µg/mL). nih.govresearchgate.net In contrast, a para substitution, such as a 4-fluorophenyl group, was generally not favorable for activity. nih.gov Furthermore, replacing the phenyl ring with a furan ring was not tolerated, resulting in a significant loss of antibacterial potency. researchgate.net

Substitutions on Ring 2

The substitutions on Ring 2 of the quinazolinone core also play a critical role in determining the antibacterial efficacy. The data below illustrates the impact of different functional groups at this position.

CompoundRing 2 SubstituentMIC (µg/mL) against S. aureus
1 Phenyl2
18 Carboxylic acid>16
24 -2

Data sourced from a study on 4(3H)-quinazolinone antibacterials. nih.govresearchgate.net

The presence of a phenyl group at Ring 2 was found to be favorable for activity. nih.gov However, the introduction of a carboxylic acid group at this position resulted in an inactive compound. researchgate.net

Substitutions on Ring 3

Ring 3 of the 4(3H)-quinazolinone structure has also been a focal point for SAR studies. The following table presents the antibacterial activities of derivatives with modifications at this position.

CompoundRing 3 SubstituentMIC (µg/mL) against S. aureus
27 --

Compound 27 was identified as a promising candidate with potent activity against methicillin-resistant S. aureus (MRSA), low clearance, and oral bioavailability. nih.govnih.govresearchgate.net

Detailed SAR data for a broad range of Ring 3 substituents from the primary source is limited in this context, but the discovery of compound 27 highlights the potential for optimization at this position to yield potent antibacterial agents. nih.govnih.gov

Emerging and Non Biological Applications of 3 Ethyl 7 Nitroquinazolin 4 3h One

Applications in Materials Science

While direct applications of 3-ethyl-7-nitroquinazolin-4(3H)-one in materials science are not yet extensively documented, the properties of structurally similar compounds, such as 7-fluoro-6-nitroquinazolin-4(3H)-one, suggest potential avenues of exploration. The quinazolinone ring system, particularly when substituted with electron-withdrawing groups like a nitro group, creates a polarized π-system. This electronic feature is a key prerequisite for materials with interesting optical and electronic properties.

Research on related nitroquinazolinones indicates their potential use in the development of new materials with specific characteristics, such as fluorescence or conductivity. The planar nature of the quinazolinone core, as observed in the crystal structure of the parent compound 7-nitroquinazolin-4(3H)-one, facilitates π–π stacking interactions. nih.govresearchgate.net These interactions are crucial for charge transport in organic semiconductors, suggesting that derivatives like this compound could be investigated as components in organic electronic devices. The presence of the nitro group can further enhance these intermolecular interactions and influence the material's bulk properties.

Table 1: Physicochemical Properties of a Structurally Related Quinazolinone

PropertyValueSource
Compound 7-fluoro-6-nitroquinazolin-4(3H)-one
Molecular FormulaC₈H₄FN₃O₃ scbt.comcymitquimica.com
Molecular Weight209.13 g/mol scbt.com
Crystal SystemTriclinic nih.gov
Key Structural FeatureEssentially planar quinazolinone unit nih.gov
Potential ApplicationIntermediate for materials with fluorescent or conductive properties

Development as Chemical Probes

The development of this compound as a chemical probe is a nascent area of research. Chemical probes are small molecules used to study and manipulate biological systems. While the quinazolinone family is rich in biologically active compounds, the specific application of the 7-nitro substituted derivatives as probes is not yet well-established in scientific literature.

However, the inherent properties of the quinazolinone scaffold, such as its ability to interact with various biological targets, provide a strong rationale for its potential in this field. The introduction of a nitro group at the 7-position and an ethyl group at the 3-position can modulate the binding affinity and selectivity of the molecule. Future research could focus on conjugating this molecule with fluorescent tags or other reporter groups to create probes for specific enzymes or receptors, leveraging the foundational interactions of the quinazolinone core.

Investigation of Photophysical Properties

Studies on other quinazolinone derivatives have shown that they can exhibit intense luminescence, large Stokes shifts, and significant photostability. researchgate.net The absorption and emission spectra of these compounds are often solvent-dependent, indicating changes in the dipole moment upon excitation. furman.edu The presence of the nitro group in this compound is expected to significantly influence its electronic transitions, potentially leading to interesting absorption and emission profiles. The crystal structure of 7-nitroquinazolin-4(3H)-one reveals intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions, which can also affect its solid-state photophysical properties. nih.govnih.gov

Table 2: Crystal and Photophysical Data of Related Quinazolinones

CompoundCrystal SystemKey InteractionPotential Photophysical PropertySource
7-nitroquinazolin-4(3H)-one Monoclinicπ–π stacking (centroid-centroid distance: 3.678 Å)- nih.govresearchgate.net
7-fluoro-6-nitroquinazolin-4(3H)-one TriclinicIntermolecular N—H⋯O and C—H⋯N hydrogen bondsFluorescence nih.gov
2,3-dihydroquinazolin-4(1H)-one derivatives --Solvent-dependent absorption and emission, large Stokes shifts furman.edu
Quinazolin-4(3H)-one derivatives --Intense luminescence, significant photostability researchgate.net

Role in Organic Synthesis as a Building Block

One of the most significant non-biological applications of this compound is its role as a versatile building block in organic synthesis. The quinazolinone core is a privileged scaffold found in numerous complex molecules, and its 7-nitro substituted derivatives serve as crucial intermediates. nih.govresearchgate.net

The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved through various methods, including one-pot reactions from anthranilic acid, amines, and orthoesters. tandfonline.com The presence of the nitro group in this compound offers a handle for further chemical transformations. For instance, the nitro group can be readily reduced to an amino group, which can then be subjected to a wide range of reactions to introduce new functional groups and build molecular complexity. This synthetic versatility makes it a valuable precursor for creating libraries of compounds for various applications. Furthermore, the quinazolinone ring itself can be modified, for example, through reactions at the C2 position. rsc.org The parent compound, 7-nitroquinazolin-4(3H)-one, is recognized as an important intermediate in the synthesis of various derivatives. nih.gov

Table 3: Synthetic Utility of Quinazolinone Building Blocks

Building BlockSynthetic TransformationProduct ClassSource
7-nitroquinazolin-4(3H)-one Intermediate in derivatizationDrug synthesis nih.govresearchgate.net
7-fluoro-6-nitroquinazolin-4(3H)-one Reduction of nitro groupAmino-quinazolinone derivatives
7-fluoro-6-nitroquinazolin-4(3H)-one Nucleophilic substitution of fluorineVariously substituted quinazolinones
2-amino-N-heterocycles and 2-fluoro substituted benzoyl chlorides CyclocondensationFunctionalized 4(3H)-quinazolinones nd.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-7-nitroquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 4-nitroanthranilic acid or derivatives. For example, formamidine acetate in ethanol under reflux (6 hours) yields the quinazolinone core, with subsequent alkylation introducing the ethyl group at position 3 . Optimization includes solvent selection (e.g., ethanol/acetone/THF mixtures for crystallization) and temperature control to improve yields (e.g., 82.8% yield via slow evaporation) . Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) confirms proton environments, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like nitro and carbonyl . X-ray crystallography (using SHELX software ) resolves crystal packing and hydrogen-bonding networks. For refinement, hydrogen atoms are placed geometrically with riding models (C—H = 0.95 Å, N—H = 0.88 Å) .

Q. What biological activities are associated with the quinazolin-4(3H)-one scaffold, and how does the 3-ethyl-7-nitro substitution influence these properties?

  • Methodological Answer : Quinazolin-4(3H)-ones exhibit antimicrobial, anticancer, and anti-inflammatory activities . The 7-nitro group enhances electron-withdrawing effects, potentially increasing reactivity with biological targets, while the 3-ethyl substituent may improve lipophilicity and membrane permeability . Comparative studies with analogs (e.g., 3-methyl or 3-aryl derivatives) are recommended to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic refinement of this compound derivatives?

  • Methodological Answer : Challenges include handling disorder in the nitro group or ethyl chain. Using SHELXL for refinement, apply constraints (e.g., DFIX for bond distances) and anisotropic displacement parameters for non-H atoms . For hydrogen atoms, employ riding models with Uiso(H)=1.2×Ueq(C/N)U_{iso}(H) = 1.2 \times U_{eq}(C/N). Validate via R-factor convergence (Δ/σ<0.001\Delta/\sigma < 0.001) and checkCIF reports to resolve geometry alerts .

Q. How should contradictory bioactivity data across studies on quinazolin-4(3H)-one derivatives be analyzed?

  • Methodological Answer : Contradictions may arise from substituent positioning or assay variability. For example, 3-ethyl-7-nitro derivatives might show lower antibacterial activity than 3-aryl analogs due to steric effects . Systematically compare:

  • Test conditions : MIC values under standardized protocols (e.g., CLSI guidelines).
  • Structural analogs : Synthesize and test derivatives with controlled substitutions (e.g., 6-nitro vs. 7-nitro).
  • Computational modeling : Dock compounds into target proteins (e.g., bacterial dihydrofolate reductase) to rationalize activity differences .

Q. What strategies are effective for functionalizing the quinazolin-4(3H)-one core to study substituent effects?

  • Methodological Answer : Electrophilic substitution at the 6-position is feasible due to nitro group activation. For example, nitration of 7-fluoroquinazolin-4(3H)-one in H2SO4/HNO3\text{H}_2\text{SO}_4/\text{HNO}_3 yields 7-fluoro-6-nitro derivatives . Nucleophilic displacement (e.g., thiolation with 4-methoxybenzylthiol) introduces sulfur-based substituents, enhancing solubility or targeting specificity . Monitor regioselectivity via 1H^1\text{H}-NMR and LC-MS.

Q. How can computational methods complement experimental data in optimizing this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates electron distribution, predicting reactive sites (e.g., nitro group’s π\pi^* orbitals). Molecular dynamics (MD) simulations assess binding stability in protein pockets. Pair these with experimental IC50_{50} values to validate computational models. For crystallization, predict packing motifs using Mercury CSD software to guide solvent selection .

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